molecular formula C17H13BrN2O3S B13379526 4-bromo-N'-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide

4-bromo-N'-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide

Cat. No.: B13379526
M. Wt: 405.3 g/mol
InChI Key: KWNALCUPSVTICZ-YBFXNURJSA-N
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Description

4-bromo-N’-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide is a chemical compound with the molecular formula C17H13BrN2O3S. It is known for its unique structure, which includes a bromine atom, a naphthyl group, and a benzenesulfonohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide typically involves the condensation of 4-bromobenzenesulfonohydrazide with 1-hydroxy-2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N’-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N’-[(1-hydroxy-2-naphthyl)methylene]benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .

Properties

Molecular Formula

C17H13BrN2O3S

Molecular Weight

405.3 g/mol

IUPAC Name

4-bromo-N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C17H13BrN2O3S/c18-14-7-9-15(10-8-14)24(22,23)20-19-11-13-6-5-12-3-1-2-4-16(12)17(13)21/h1-11,20-21H/b19-11+

InChI Key

KWNALCUPSVTICZ-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2O)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C=NNS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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